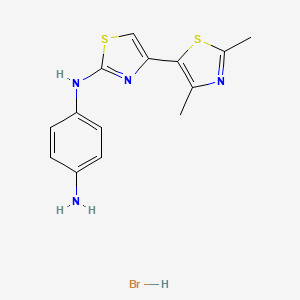![molecular formula C20H23NO3 B5029424 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B5029424.png)
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP-4 inhibitors are a class of drugs that are used to treat type 2 diabetes by reducing blood sugar levels.
作用机制
The mechanism of action of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors involves inhibiting the enzyme 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, which is responsible for degrading incretin hormones such as GLP-1 and GIP. By inhibiting 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, the levels of these hormones increase, leading to increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production. 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors also have other effects, such as reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have been shown to have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production, leading to improved glycemic control. They also improve beta-cell function, reduce inflammation and oxidative stress, and have cardiovascular benefits such as reducing blood pressure and improving endothelial function.
实验室实验的优点和局限性
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have several advantages for lab experiments. They are easy to synthesize and purify, and their mechanism of action is well understood. They also have a wide range of therapeutic applications, such as treating type 2 diabetes and cardiovascular disease. However, 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors also have some limitations. They can have off-target effects, and their long-term safety and efficacy are still being studied.
未来方向
There are several future directions for 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors. One area of research is developing more selective inhibitors that target specific isoforms of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid. Another area of research is investigating the potential of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors in treating other diseases, such as cancer and Alzheimer's disease. Additionally, researchers are studying the long-term safety and efficacy of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors, as well as their potential for combination therapy with other drugs.
Conclusion
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors are a class of drugs that have gained significant attention in the scientific community due to their potential therapeutic applications. They work by inhibiting the enzyme 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, leading to increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production. 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have several biochemical and physiological effects, such as improving beta-cell function and reducing inflammation and oxidative stress. While they have some limitations, such as off-target effects, they have a wide range of therapeutic applications and are easy to synthesize and purify. Future research directions include developing more selective inhibitors, investigating the potential of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors in treating other diseases, and studying their long-term safety and efficacy.
合成方法
The synthesis of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors involves the reaction of an amine with a carboxylic acid to form an amide bond. The reaction is catalyzed by a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under an inert atmosphere. The product is purified by column chromatography or recrystallization.
科学研究应用
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have been extensively studied for their therapeutic potential in treating type 2 diabetes. They work by inhibiting the enzyme 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, which is responsible for degrading incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic peptide). By inhibiting 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, the levels of these hormones increase, leading to increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production. 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have also been shown to have cardiovascular benefits, such as reducing blood pressure and improving endothelial function.
属性
IUPAC Name |
3-[(2,5-dimethylphenyl)carbamoyl]-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-9-10-14(2)18(11-13)21-20(24)17(12-19(22)23)15(3)16-7-5-4-6-8-16/h4-11,15,17H,12H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZCBONOOWRFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC(=O)O)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)

![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)
![6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5029399.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029406.png)
![3-(4-chloro-3-nitrophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5029413.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)
![4-tert-butyl-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5029417.png)
![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)
